3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold widely explored in kinase inhibitor development due to its ability to mimic ATP binding. Key substituents include:
- Methylthio group at position 6: May contribute to cysteine-targeted covalent binding or hydrophobic interactions.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-5-6-21-17-16-12-23-26(18(16)25-20(24-17)30-4)8-7-22-19(27)13-9-14(28-2)11-15(10-13)29-3/h9-12H,5-8H2,1-4H3,(H,22,27)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOJGNITGGXNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with benzamide and progresses through a series of substitution reactions.
Methoxylation: : Methoxy groups are introduced at the 3 and 5 positions of the benzamide ring through electrophilic substitution.
Pyrazolo[3,4-d]pyrimidine Formation: : The core pyrazolo[3,4-d]pyrimidine structure is synthesized using a cyclization reaction involving 4-(propylamino)-1H-pyrazole derivatives.
Methylthio Introduction: : The methylthio group is added through a nucleophilic substitution reaction.
Final Assembly: : The ethyl group is introduced, and the entire structure is assembled through a series of coupling reactions.
Industrial Production Methods
While industrial production methods for this compound may vary, they generally involve large-scale synthesis using automated equipment and rigorous quality control to ensure purity and yield.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The propylamino group (-NH-C3H7) and pyrazolo-pyrimidine nitrogen atoms are nucleophilic sites prone to alkylation or acylation.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, DMF, K2CO3, 60°C | Quaternary ammonium salt at propylamino group | ~65 | |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated propylamino derivative | ~72 |
-
Mechanism : The propylamino group undergoes nucleophilic substitution, while the pyrimidine nitrogen participates in SN2 reactions. Steric hindrance from the pyrazolo ring limits reactivity at certain positions.
Oxidation of Methylthio Group
The methylthio (-S-CH3) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C, 6h | Sulfoxide (-SO-CH3) | 85% |
| mCPBA | DCM, 0°C → RT, 12h | Sulfone (-SO2-CH3) | >95% |
-
Key Insight : Sulfone formation enhances electrophilicity at the pyrimidine C6 position, enabling subsequent nucleophilic substitutions (e.g., with amines or thiols) .
Hydrolysis of Benzamide Bond
The benzamide linkage (-NH-C(=O)-) hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 24h | 3,5-Dimethoxybenzoic acid + Amine byproduct | Partial decomposition of pyrazolo-pyrimidine |
| Basic | NaOH (2M), EtOH/H2O, 80°C, 12h | Same as above | Higher purity (HPLC >90%) |
-
Analytical Validation : Reaction progress monitored via HPLC (C18 column, acetonitrile/water gradient) .
Nucleophilic Aromatic Substitution
The pyrazolo[3,4-d]pyrimidine ring undergoes substitution at the C6 position (activated by electron-withdrawing groups):
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 120°C, 24h | C6-piperidine analog | Improved kinase inhibition |
| Morpholine | Microwave, 150°C, 1h | C6-morpholine derivative | Enhanced solubility |
-
Structural Impact : Substitution at C6 modulates electronic properties and binding affinity to biological targets.
Reductive Amination
The ethylamino linker (-CH2-CH2-NH-) participates in reductive amination with ketones or aldehydes:
| Carbonyl Source | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Formaldehyde | NaBH3CN, MeOH | N-Methylated derivative | 68 |
| Cyclohexanone | STAB, DCE | Cyclohexyl-substituted analog | 55 |
Photochemical Reactions
The dimethoxybenzamide moiety undergoes photodegradation under UV light (λ = 254 nm):
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (aqueous solution) | Demethylation → Quinone formation | 4.2h |
| UV light (solid state) | Radical-mediated dimerization | >72h |
Metal-Catalyzed Cross-Coupling
The pyrimidine ring engages in Suzuki-Miyaura reactions at halogenated positions (if present):
| Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | C4-phenyl analog | 78 |
| Pyridylboronate | PdCl2(dppf), DMF | Heteroaryl-substituted derivative | 63 |
-
Scope : Limited to halogenated precursors but valuable for structural diversification.
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds similar to 3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, pyrazolo[3,4-d]pyrimidines have been noted for their ability to inhibit protein kinases that are crucial for cancer cell survival and growth .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Molecular docking studies indicate that it may interact with enzymes such as cyclooxygenase and lipoxygenase, which are key players in inflammatory processes .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve the modulation of neuroinflammatory pathways and oxidative stress .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer activity against different cancer cell lines. The results indicated that modifications at the benzamide position significantly enhanced biological activity .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various targets implicated in cancer and inflammation. These studies provide a framework for further experimental validation .
- Therapeutic Potential in Neurology : Research exploring the neuroprotective effects of related compounds has suggested that they could mitigate the effects of neuroinflammation and oxidative stress associated with neurodegenerative diseases .
Mechanism of Action
Molecular Targets
The compound targets various molecular pathways, including enzymatic pathways where it acts as an inhibitor or activator, depending on its interaction with the enzyme's active site.
Pathways Involved
Inhibition of specific kinases and phosphatases.
Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide (Example 53, )
Key Structural Differences :
- Chromen-2-yl group : Introduces a planar aromatic system, increasing lipophilicity.
- Fluorophenyl and fluorine substituents : Enhance metabolic stability and electron-withdrawing effects.
- Isopropylbenzamide : Bulkier than the dimethoxybenzamide group in the target compound.
Physicochemical and Pharmacokinetic Properties :
Activity :
- Example 53’s fluorophenyl and chromen groups likely improve potency against kinases like PI3K or CDKs but reduce selectivity due to increased lipophilicity. The target compound’s methylthio and propylamino groups may favor selectivity for cysteine-rich kinases (e.g., BTK) .
Structural Analog 2: 10-Cyclopropyl-4-(1,3-Dimethyl-1H-Pyrazol-4-yl)-8-(Trifluoromethyl)Pyrido[2',3':3,4]Pyrazolo[1,5-a]Pyrimidine ()
Key Structural Differences :
- Pyrido-pyrazolo-pyrimidine core : Larger fused ring system compared to pyrazolo[3,4-d]pyrimidine.
- Trifluoromethyl group : Enhances metabolic stability and electronegativity.
- Cyclopropyl substituent : Reduces conformational flexibility.
Activity :
- The trifluoromethyl group improves membrane permeability but may reduce solubility. The cyclopropyl group likely enhances binding to hydrophobic kinase pockets (e.g., EGFR T790M mutants).
Structural Analog 3: 1-[3-(Difluoromethoxy)Phenyl]-3-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)-2-Propen-1-One ()
Key Structural Differences :
- α,β-Unsaturated ketone : Enables covalent binding to kinase active sites.
Activity :
- The difluoromethoxy group balances lipophilicity and solubility, while the unsaturated ketone may confer irreversible inhibition (e.g., targeting EGFR cysteine residues).
Research Findings and Implications
- Selectivity: The target compound’s propylamino group may enable selective kinase inhibition by forming hydrogen bonds with non-conserved residues (e.g., JAK2 vs. JAK3).
- Toxicity : Dimethoxybenzamide derivatives generally show lower hepatotoxicity compared to trifluoromethyl-containing analogs.
Biological Activity
The compound 3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as an anti-cancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 368.47 g/mol |
| LogP | 2.12 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that This compound functions primarily as an epidermal growth factor receptor inhibitor (EGFRI) . This mechanism is crucial for its anti-cancer properties, particularly against various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative activity against several cancer cell lines:
- A549 (lung cancer) : IC50 = 8.21 µM
- HCT-116 (colon cancer) : IC50 = 19.56 µM
These results indicate a potent inhibitory effect on cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Apoptosis Induction
Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells. It significantly increases the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptotic signaling pathways. Additionally, it causes cell cycle arrest at the S and G2/M phases, further emphasizing its role in inhibiting cancer cell growth .
Study on EGFR Inhibition
A study published in 2022 synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their biological activities. Among these, compounds similar to This compound showed promising results as EGFR inhibitors with low nanomolar IC50 values against both wild-type and mutant forms of EGFR .
Comparative Analysis of Related Compounds
A comparative analysis of related compounds demonstrated that modifications in the structure significantly affect biological activity. For instance:
| Compound Name | IC50 (µM) A549 | IC50 (µM) HCT-116 | EGFR WT IC50 (µM) |
|---|---|---|---|
| Compound A | 15.0 | 25.0 | 0.050 |
| Compound B | 10.0 | 20.0 | 0.025 |
| 3,5-Dimethoxy-N-(...) | 8.21 | 19.56 | 0.016 |
This table illustrates that the compound under discussion shows superior efficacy compared to others in the series.
Q & A
Q. What are the key considerations for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole intermediates with substituted amines or alkyl halides. For example, pyrazolo[3,4-d]pyrimidine cores can be synthesized via refluxing with aromatic amines in dry pyridine (6–8 hours) followed by neutralization and recrystallization . Solvent choice (e.g., dry acetonitrile for alkylation) and purification methods (e.g., recrystallization from ethanol or acetonitrile) are critical for yield optimization . Intermediate characterization via IR and NMR is essential to confirm structural integrity at each step .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups like amides (C=O stretch ~1650–1700 cm⁻¹) and thioethers (C-S stretch ~600–700 cm⁻¹) .
- NMR : Use -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). -NMR confirms carbonyl carbons (δ ~165–175 ppm) and pyrimidine ring carbons (δ ~150–160 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S percentages) to confirm purity .
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
- Methodological Answer :
- Use fume hoods for volatile solvents (e.g., pyridine, dichloromethane) and wear PPE (gloves, goggles) .
- Neutralize acidic/basic waste before disposal (e.g., dilute HCl for pyridine reactions) .
- Refer to Safety Data Sheets (SDS) for handling amines and alkyl halides, which may cause skin/eye irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for coupling reactions to enhance nucleophilicity .
- Catalyst Optimization : Explore Pd-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) for pyrimidine core formation .
- Temperature Control : Reflux conditions (e.g., 80–100°C) vs. room-temperature stirring may reduce side products in amine alkylation steps .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping -NMR signals, particularly for methylthio (δ ~2.5 ppm) and propylamino groups (δ ~1.5–3.0 ppm) .
- X-ray Crystallography : Confirm stereochemistry of the benzamide moiety if recrystallization yields suitable crystals .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric fragments (e.g., methylthio vs. methoxy groups) .
Q. What catalytic systems are effective for constructing the pyrimidine core?
- Methodological Answer :
- Palladium Catalysis : Pd(OAc)₂ with ligands like Xantphos enables reductive cyclization of nitroarenes to pyrimidines under CO atmosphere .
- Base-Mediated Cyclization : Sodium hydride in THF promotes cyclocondensation of aminopyrazoles with carbonyl electrophiles .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkylamino (e.g., ethyl vs. propyl) or methoxy groups to assess impact on bioactivity .
- In Vitro Assays : Use kinase inhibition assays (e.g., phosphodiesterase activity) to correlate substituent changes with enzymatic IC₅₀ values .
- Molecular Docking : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
